2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
Description
2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine is a triazine derivative featuring a morpholine ring at the 2-position and a piperidine ring at the 4-position. The compound belongs to a class of nitrogen-rich heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The morpholine and piperidine substituents contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target binding.
Properties
CAS No. |
144574-28-7 |
|---|---|
Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2 |
InChI Key |
JZRBBCBHZOUVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The triazine ring undergoes sequential substitution reactions due to its three electrophilic chlorine atoms in precursor forms (e.g., cyanuric chloride). For 2-(morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine:
-
Synthesis : Typically synthesized via stepwise substitution of cyanuric chloride. Morpholine reacts first at the 2-position (0–5°C), followed by piperidine at the 4-position under reflux conditions .
-
Kinetics : Piperidine substitution occurs faster than morpholine due to its stronger nucleophilicity (pKₐ ~11.2 vs. morpholine’s ~8.3) .
Table 1: Reaction Conditions for Triazine Substitution
| Position | Reagent | Temperature | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 2 | Morpholine | 0–5°C | Acetone | 71–85 | |
| 4 | Piperidine | Reflux | THF | 66–78 |
a) Azide-Alkyne Cycloaddition (Click Chemistry)
The 2-azido analog (structurally related to the target compound) undergoes Huisgen cycloaddition with terminal alkynes to form 1,2,3-triazoles:
-
Applications : Used to conjugate triazine derivatives to biomolecules or polymers.
b) Amine Reactivity
-
Protonation : Morpholine (pKₐ ~8.3) and piperidine (pKₐ ~11.2) groups are protonated under acidic conditions, enhancing solubility in polar solvents.
-
Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, altering physicochemical properties .
Cross-Coupling Reactions
The triazine core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Aryl boronic acids couple at the 6-position when a leaving group (e.g., Cl) is present .
-
Buchwald-Hartwig Amination : Introduces aryl amines at vacant positions .
Stability and Decomposition Pathways
-
Thermal Stability : Stable up to 200°C; decomposes above 250°C via ring-opening.
-
Hydrolytic Stability : Resistant to neutral water but degrades under strong acids/bases:
.
Biological Activity Modulation via Structural Modifications
Replacing morpholine/piperidine with other amines significantly alters bioactivity:
Table 2: Impact of Amine Substituents on Antiproliferative Activity
| Substituent (Position 4) | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HCT-116 |
|---|---|---|
| Piperidine | 3.29 | 3.64 |
| Morpholine | 16.44 | 8.19 |
| Methoxy | 3.98 | 10.44 |
-
Key Trend : Piperidine enhances cytotoxicity 5-fold over morpholine in breast cancer cells (MCF-7) .
Coordination Chemistry
The triazine nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexes : Form octahedral geometries, studied for antimicrobial activity .
-
Pt(II) Complexes : Investigated for antitumor properties analogous to cisplatin .
Photochemical Reactions
Under UV light (254 nm), the triazine ring undergoes:
-
[2+2] Cycloaddition : With alkenes to form fused bicyclic products.
-
Radical Formation : Generates reactive intermediates for polymerization initiators.
This compound’s versatility in nucleophilic substitution, cross-coupling, and functionalization reactions makes it a critical scaffold in medicinal chemistry and materials science. Comparative studies highlight piperidine’s superior bioactivity over morpholine, guiding rational drug design .
Scientific Research Applications
Cancer Therapy
The primary application of 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine lies in its potential as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit critical signaling pathways involved in tumor growth and survival.
- Mechanism of Action : The compound has been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Neurological Disorders
There is emerging evidence that compounds similar to 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine may have neuroprotective properties. Research into their effects on neurodegenerative diseases is ongoing.
- Potential Benefits : By modulating neurotransmitter systems or reducing neuroinflammation, these compounds could offer new avenues for treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Some studies have indicated that triazine derivatives possess antimicrobial properties. This application could be particularly relevant in developing new antibiotics or antifungal agents.
| Research Focus | Outcome |
|---|---|
| Evaluation of antimicrobial efficacy | Certain derivatives showed promising activity against resistant bacterial strains . |
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-triazine) derivatives were synthesized and evaluated for their antitumor activity. The lead compound demonstrated significant inhibition of tumor growth in both subcutaneous and orthotopic models when administered intravenously. The study highlighted the importance of the morpholino group in enhancing solubility and bioavailability .
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of triazine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and preserve neuronal function, suggesting potential applications in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazine derivatives vary significantly based on substituents at positions 2, 4, and 4. Below is a structural and functional comparison of key analogs:
Pharmacokinetic Properties
- Solubility and Bioavailability: Morpholine substituents enhance aqueous solubility compared to purely lipophilic groups (e.g., trinitroethoxy in ). Piperidine rings may improve membrane permeability, as seen in ASP3026 .
Metabolic Stability :
Toxicity Profiles
- The morpholine-piperidine analog is hypothesized to have lower neurotoxicity compared to Altretamine , which causes CNS side effects due to its alkylating metabolites .
- 2-(Morpholin-4-yl)-4,5-bis(trinitroethoxy)-1,3,5-triazine shows minimal cytotoxicity to normal cells at therapeutic doses (LDH release <15% at 2.0 µM), suggesting a safer profile .
Biological Activity
The compound 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine is a derivative of the triazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The structure of 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine consists of a triazine core substituted with morpholine and piperidine groups. This unique combination is believed to enhance its biological properties.
Synthesis Methods
The synthesis typically involves the reaction of appropriate piperidine and morpholine derivatives with triazine precursors. Various methods have been reported in the literature, including:
- Mannich Reaction : A common approach for synthesizing substituted amines.
- Condensation Reactions : Utilizing various reagents to form the desired triazine derivatives.
Anticancer Properties
Research indicates that compounds containing the triazine core exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 3.29 µM to 6.10 µM . The presence of piperidine is particularly noted for enhancing this activity compared to morpholine derivatives.
Antimicrobial Activity
The antimicrobial properties of 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine have also been investigated. In vitro studies demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness against both gram-positive and gram-negative bacteria. For example:
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication; inhibiting it can lead to bacterial cell death.
- Modulation of Estrogen Receptors : Some triazine derivatives have been shown to bind to estrogen receptors, potentially influencing cancer cell growth and proliferation .
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine:
- Anti-proliferative Activity in Cancer Cells :
- Antimicrobial Efficacy :
Data Summary
| Biological Activity | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|
| Anti-proliferative | MCF-7 | 3.29 - 6.10 µM |
| Anti-proliferative | HCT116 | 4.54 - 10.41 µM |
| Antimicrobial | E. coli | 8 µg/mL |
| Antimicrobial | S. aureus | Moderate |
Q & A
Q. What are the recommended synthetic routes for 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine?
The compound is typically synthesized via nucleophilic aromatic substitution on a triazine core. For example, 2-chloro-1,3,5-triazine derivatives react with morpholine and piperidine under basic conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Sequential substitution to control regioselectivity (e.g., adding morpholine first due to its lower steric hindrance).
- Purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C–N stretch at ~1,375 cm⁻¹ for morpholine, triazine ring vibrations at ~806 cm⁻¹) .
- NMR : NMR detects proton environments (e.g., δ 2.49–2.46 ppm for piperidinyl CH groups; δ 3.60–3.70 ppm for morpholinyl protons). NMR confirms triazine carbons (δ 165–172 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N matching theoretical values) .
Q. How can researchers assess the solubility and stability of this compound for in vitro studies?
- Solubility: Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants. Evidence from similar triazines suggests improved solubility using co-solvents like PEG-400 .
- Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?
- Solvent Choice : Use high-boiling solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution kinetics.
- Temperature Control : Gradual heating (40–60°C) prevents side reactions like triazine ring hydrolysis .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., morpholine/piperidine conformers) by comparing experimental data with crystal structures of analogous compounds .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of kinase domains (e.g., PDB entries). Focus on hydrogen bonding with triazine’s nitrogen atoms and hydrophobic interactions with piperidine/morpholine groups.
- MD Simulations : Assess binding stability over 100+ ns trajectories to identify key residues (e.g., ATP-binding pocket interactions) .
Q. How do metal ions influence the compound’s reactivity in catalytic applications?
- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., 250–300 nm) upon addition of Fe or Cu, indicating complex formation.
- Job’s Plot Analysis : Determine stoichiometry of metal-ligand complexes. For example, TPTZ (a triazine derivative) forms 1:1 complexes with Fe via its nitrogen donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
